molecular formula C12H20Cl3N3O B1388988 2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride CAS No. 1185293-94-0

2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride

Cat. No.: B1388988
CAS No.: 1185293-94-0
M. Wt: 328.7 g/mol
InChI Key: LIJSBTQLRDCYJK-UHFFFAOYSA-N
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Description

2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride is a biochemical used for proteomics research . It has a molecular weight of 328.67 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C12H18ClN3O . The structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

The key step in the synthesis of 2-substituted chiral piperazines includes an aza-Michael addition between diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 328.67 . More specific physical and chemical properties are not provided in the search results.

Mechanism of Action

2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochlorideydrochloride acts as an inhibitor of AChE, which is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. It binds to the active site of the enzyme and prevents it from breaking down acetylcholine, thus increasing its levels in the brain. This increases the amount of acetylcholine available for use in the brain, which can help to improve cognitive function and reduce the symptoms of Alzheimer's disease.
Biochemical and Physiological Effects
2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochlorideydrochloride has been shown to increase the levels of acetylcholine in the brain, which can help to improve cognitive function and reduce the symptoms of Alzheimer's disease. In addition, it has been shown to inhibit AChE, BChE, and acetylcholine esterase, which can lead to an increase in the levels of other neurotransmitters, such as serotonin and dopamine. This can lead to improved mood and reduced anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochlorideydrochloride in lab experiments include its ability to inhibit AChE, BChE, and acetylcholine esterase, as well as its ability to increase the levels of other neurotransmitters. However, one limitation is that it is not as potent as other AChE inhibitors, such as donepezil. In addition, it is not as well-studied as other AChE inhibitors, so its effects on the brain are not as well-understood.

Future Directions

Future research on 2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochlorideydrochloride could focus on its potential to treat other neurological disorders, such as Parkinson's disease and epilepsy. In addition, further research could investigate its potential to be used in combination with other AChE inhibitors, such as donepezil, to increase its efficacy. Another area of research could focus on understanding the mechanism of action of 2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochlorideydrochloride in more detail, as well as its potential side effects. Finally, further research could investigate its potential to be used in combination with other drugs, such as antidepressants, to further improve its efficacy.

Scientific Research Applications

2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochlorideydrochloride has been studied for its potential therapeutic applications in the treatment of Alzheimer's disease, as well as other neurological disorders. In particular, it has been studied for its ability to inhibit AChE, which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In addition, 2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochlorideydrochloride has been studied for its potential to inhibit other enzymes, such as butyrylcholinesterase (BChE) and acetylcholine esterase (AChE).

Properties

IUPAC Name

2-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O.2ClH/c13-11-9-10(14)1-2-12(11)16-5-3-15(4-6-16)7-8-17;;/h1-2,9,17H,3-8,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJSBTQLRDCYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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